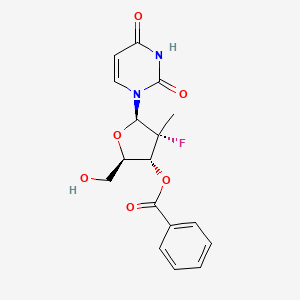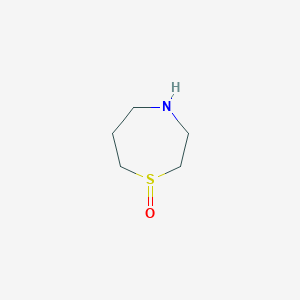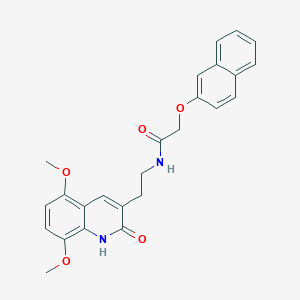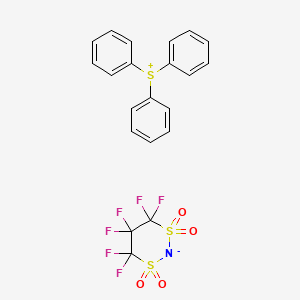
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is a chemical compound known for its unique structural properties and reactivity. This compound contains a trifluoromethylsulfonyloxy group attached to a dihydrofuranone ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one typically involves the introduction of the trifluoromethylsulfonyloxy group to a dihydrofuranone precursor. One common method involves the reaction of 2,5-dihydrofuran-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The dihydrofuranone ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dihydrofuranones, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group acts as a leaving group, facilitating substitution and addition reactions. The dihydrofuranone ring provides a stable scaffold for various chemical transformations. Molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different reactivity and applications.
Trifluoromethylbenzenes: A class of compounds with similar trifluoromethyl groups but different core structures.
Sulfonyl Fluorides: Compounds with sulfonyl fluoride groups that exhibit unique stability and reactivity.
Uniqueness
4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is unique due to its combination of the trifluoromethylsulfonyloxy group and the dihydrofuranone ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C5H3F3O5S |
|---|---|
Peso molecular |
232.14 g/mol |
Nombre IUPAC |
(5-oxo-2H-furan-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H3F3O5S/c6-5(7,8)14(10,11)13-3-1-4(9)12-2-3/h1H,2H2 |
Clave InChI |
IYRSYOOKXHXRHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)O1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)


![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)


![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)




![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)
